2-(1-Azepanylcarbonyl)cyclohexanecarboxylic acid
Description
2-(1-Azepanylcarbonyl)cyclohexanecarboxylic acid (IUPAC name: (1S,2S)-2-[(hexahydro-1H-azepin-1-yl)carbonyl]cyclohexanecarboxylic acid) is a bicyclic carboxylic acid derivative with a stereochemically defined structure. Its molecular formula is C₁₄H₂₃NO₃, molecular weight 253.34 g/mol, and it features two defined stereocenters in the (1S,2S) configuration . The compound includes a seven-membered azepane ring conjugated to a cyclohexanecarboxylic acid backbone, which confers unique conformational and electronic properties. This structure is critical for its role as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting enzymatic or receptor-based pathways .
Properties
IUPAC Name |
2-(azepane-1-carbonyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c16-13(15-9-5-1-2-6-10-15)11-7-3-4-8-12(11)14(17)18/h11-12H,1-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLPETYBULKPEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Azepanylcarbonyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with azepane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions and at room temperature to ensure high yield and purity .
Industrial Production Methods
The process would be optimized for efficiency, cost-effectiveness, and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1-Azepanylcarbonyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylate salts or esters.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Azepanylcarbonyl)cyclohexanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Azepanylcarbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Comparative Data
Key Differences and Implications
Substituent Effects on Bioactivity: The azepane ring in the target compound enhances lipophilicity compared to simpler analogues like cyclohexanecarboxylic acid. This improves membrane permeability, a critical factor in drug bioavailability . The benzylamino group in 2-[(benzylamino)carbonyl]cyclohexanecarboxylic acid introduces hydrogen-bonding capacity (3 acceptors, 2 donors) but reduces solubility due to aromatic bulk .
Stereochemical Influence: The (1S,2S) configuration of the target compound contrasts with derivatives like (1S,2R)-1-amino-2-phenylcyclohexanecarboxylic acid, where stereochemistry dictates conformational rigidity and peptide backbone mimicry .
Functional Group Diversity: Cyclohexanecarboxylic acid lacks complex substituents, making it highly soluble (logP: 1.88) but less bioactive. It is primarily used in food flavoring due to its fruity, woody odor .
Physicochemical Properties
Table 2: Predicted and Experimental Properties
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 2-(1-Azepanylcarbonyl)cyclohexanecarboxylic acid?
- Methodological Answer : The compound can be synthesized via acylation of cyclohexanecarboxylic acid derivatives. For example, cyclohexanecarbonyl chloride (a common intermediate for similar structures) can react with azepane under Schotten-Baumann conditions to form the amide bond . Alternatively, Diels-Alder reactions using cyclohexene derivatives and appropriately functionalized dienophiles may provide a stereoselective pathway, as seen in analogous cyclohexane-based syntheses . Purification typically involves recrystallization or column chromatography, with monitoring by TLC or HPLC.
Q. How should researchers handle and store this compound safely in the lab?
- Methodological Answer : Based on safety protocols for structurally similar cyclohexanecarboxylic acid derivatives:
- Storage : Keep in a dry, well-ventilated area at controlled temperatures (2–8°C), away from light and oxidizing agents .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR to confirm the cyclohexane backbone and azepanylcarbonyl group. Compare chemical shifts with analogous compounds, e.g., cyclohexanecarboxylic acid derivatives (δ ~1.2–2.5 ppm for cyclohexane protons) .
- IR : Look for carbonyl stretches (amide C=O at ~1650–1700 cm) and carboxylic acid O-H (if present) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can conformational analysis of this compound inform its reactivity?
- Methodological Answer : Computational methods (e.g., DFT or molecular dynamics) can predict preferred chair or boat conformations of the cyclohexane ring, which influence steric interactions with the azepanylcarbonyl group. For example, studies on 1-amino-2-phenylcyclohexanecarboxylic acid analogs show that bulky substituents stabilize chair conformations, affecting hydrogen-bonding and solubility . Experimental validation via X-ray crystallography or NOESY NMR can resolve spatial arrangements .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities, stereochemical variability, or assay conditions.
- Purity Check : Use HPLC with UV/Vis or ELSD detectors to confirm >95% purity .
- Stereochemical Control : Optimize chiral synthesis (e.g., asymmetric catalysis or chiral chromatography) to isolate enantiomers, as seen in the synthesis of (1S,2S)-2-aminocyclohexanecarboxylic acid derivatives .
- Assay Reproducibility : Validate activity across multiple cell lines or enzymatic assays, referencing protocols for cyclohexane-based inhibitors in pharmacological studies .
Q. How can researchers design derivatives to enhance the compound’s metabolic stability?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the carboxylic acid group with a tetrazole or sulfonamide to improve bioavailability, as demonstrated in spirocyclic isoquinoline derivatives .
- Ring Modification : Replace azepane with smaller rings (e.g., pyrrolidine) to reduce steric hindrance, or introduce electron-withdrawing groups to stabilize the amide bond against hydrolysis .
- In Silico Screening : Use tools like molecular docking to predict interactions with metabolic enzymes (e.g., cytochrome P450) and guide structural tweaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
